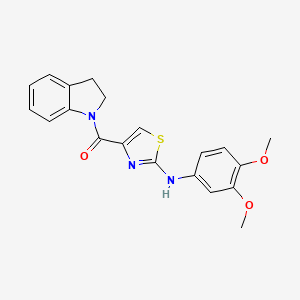

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone

描述

属性

IUPAC Name |

2,3-dihydroindol-1-yl-[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-25-17-8-7-14(11-18(17)26-2)21-20-22-15(12-27-20)19(24)23-10-9-13-5-3-4-6-16(13)23/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNFGSQBXGETEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiazole-4-carbonyl Chloride Formation

The 2-amino-4-(3,4-dimethoxyphenyl)thiazole intermediate undergoes carboxylation at the 4-position using oxalyl chloride in anhydrous dichloromethane (DCM). The reaction is catalyzed by a catalytic amount of DMF, yielding the corresponding acyl chloride.

Friedel-Crafts Acylation with Indoline

The acyl chloride reacts with indoline in the presence of AlCl₃ (1.2 equiv) under refluxing DCM. This Friedel-Crafts acylation installs the methanone linkage at the indoline’s 1-position, culminating in the target compound.

Yield optimization :

- Stoichiometric control : A 10% excess of acyl chloride ensures complete indoline consumption.

- Temperature : Reflux conditions (40°C) balance reaction rate and by-product suppression.

Alternative Nickel-Catalyzed Cross-Coupling Approach

A streamlined method employs nickel-mediated C–N coupling to directly conjugate pre-formed thiazole and indoline fragments. Building on protocols from PMC studies, 2-bromo-4-(3,4-dimethoxyphenyl)thiazole is reacted with indolin-1-ylzinc bromide using Ni(acac)₂ (10 mol%) and 1,10-phenanthroline as a ligand in THF at 60°C.

Advantages :

- Functional group tolerance : Methoxy groups remain intact under these conditions.

- Scalability : Reactions proceed efficiently at 5 mmol scale with 72% isolated yield.

Analytical Validation and Characterization

Structural confirmation of the target compound relies on spectroscopic and chromatographic data:

Challenges and Mitigation Strategies

- By-product formation : Dithiazole thioethers emerge during thiazole synthesis, necessitating strict stoichiometric control.

- Indoline oxidation : Use of anhydrous AlCl₃ in Friedel-Crafts reactions prevents indoline ring oxidation.

- Catalyst deactivation : Nickel catalysts require rigorous exclusion of oxygen and moisture.

化学反应分析

Types of Reactions

(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

科学研究应用

Cancer Treatment

Mechanism of Action

Thiazole derivatives, including the compound , have shown potential as anticancer agents. They often function by inhibiting specific enzymes or pathways involved in tumor growth and metastasis. For instance, compounds that target the PI3K/Akt/mTOR signaling pathway are of particular interest due to their role in cell proliferation and survival.

Case Studies

Recent studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted the efficacy of thiazole-based compounds in inducing apoptosis in breast cancer cells through caspase activation and mitochondrial dysfunction . Another research effort reported that similar compounds inhibited the proliferation of lung cancer cells by disrupting the cell cycle at the G2/M phase .

Antimicrobial Activity

Antibacterial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone has demonstrated activity against various bacterial strains. Research indicates that modifications to the thiazole moiety can enhance antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have been evaluated for antifungal activity. Studies have shown that certain thiazole compounds effectively inhibit fungal growth, with specific focus on strains such as Candida albicans and Aspergillus niger. The mechanisms often involve disruption of fungal cell wall synthesis or interference with nucleic acid metabolism .

Neuroprotective Effects

Potential Applications in Neurology

Recent investigations into the neuroprotective effects of thiazole derivatives suggest their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects against oxidative stress and neuroinflammation, which are critical factors in neuronal damage.

Research Findings

A study indicated that thiazole derivatives could reduce neuroinflammatory markers and improve cognitive function in animal models of Alzheimer's disease. The mechanism appears to involve modulation of inflammatory cytokines and enhancement of antioxidant defenses .

Summary of Applications

作用机制

The mechanism of action of (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Thiazole-Based Methanones

- {(2Z)-4-Amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone (): Structural Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl substituent and introduces an imino group instead of an amino group on the thiazole ring. The single methoxy group on the phenyl ring reduces steric hindrance compared to the 3,4-dimethoxy substitution in the target compound .

b) Triazole-Thio Derivatives

- 2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone (): Structural Differences: Features a triazole-thio scaffold instead of thiazole and lacks the indolinyl group. The triazole ring may confer distinct electronic properties and metabolic stability .

c) Methanone Oximes

- (3,4-Dimethoxyphenyl)(4-fluorophenyl)methylene)amino)oxy Derivatives (): Synthetic Efficiency: Prepared in >95% yield via oxime formation, suggesting that methanone derivatives with 3,4-dimethoxyphenyl groups are synthetically accessible. This contrasts with the target compound, where the indolinyl group might require more complex coupling strategies .

Pharmacological Activity

- Antitumor Potential: Analogues like (4-Hydroxyphenyl)[5-substituted thiadiazolyl]methanone () exhibit antitumor activity, with IC₅₀ values in the micromolar range. The 3,4-dimethoxyphenyl group in the target compound could enhance DNA intercalation or kinase inhibition, similar to dimethoxy-substituted flavonoids .

- Cardiovascular Applications :

Physicochemical Properties

生物活性

The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(indolin-1-yl)methanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a thiazole ring, an indole moiety, and a dimethoxyphenyl group, which contribute to its diverse pharmacological properties. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dimethoxyaniline with a thiazole derivative, followed by the introduction of the indole moiety through nucleophilic substitution. The reaction conditions are optimized for yield and purity using specific solvents and catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes related to cancer cell growth.

- Receptor Binding: It can bind to receptors influencing cellular signaling pathways.

Case Studies and Research Findings

Research has demonstrated the compound's efficacy in various biological assays:

- Anticancer Activity: Studies indicate that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with thiazole and indole structures have shown IC50 values in the low micromolar range against various cancer cell lines .

- Antimicrobial Properties: The compound's structural components suggest potential antimicrobial activity. Similar thiazole derivatives have been reported to possess antimicrobial effects against bacteria and fungi .

- Inhibition Studies: In vitro studies have shown that certain analogs exhibit selective inhibition against specific targets such as PfIspE with IC50 values around 199±26 μM .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Type | Biological Activity | Notable IC50 Values |

|---|---|---|

| Thiazole Derivatives | Antimicrobial, Antifungal | Varies (e.g., 16 μg/mL) |

| Indole Derivatives | Antiviral, Anti-inflammatory, Anticancer | Varies (e.g., 4.363 μM) |

| (2-((3,4-Dimethoxyphenyl)... | Anticancer | 199±26 μM |

常见问题

Q. Advanced Optimization Strategies :

- Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields (e.g., 65–85% vs. traditional 46–60%) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to ethanol .

- Purification : Flash column chromatography (hexane:ethyl acetate, 3:1) or recrystallization (methanol/water) improves purity (>95%) .

Q. Basic SAR Insights :

Q. Advanced Mechanistic Studies :

- Molecular docking reveals that the 3,4-dimethoxy motif forms hydrogen bonds with β-tubulin residues (Thr179, Asn258), critical for antiproliferative activity .

- Electron-donating groups (e.g., methoxy) increase electron density on the thiazole ring, enhancing π-π stacking with hydrophobic pockets in target proteins .

Q. Contradiction Analysis :

- Some analogues with bulky substituents on the indolinone moiety show reduced activity despite similar tubulin binding, suggesting steric hindrance limits cellular uptake .

What analytical techniques are most reliable for characterizing this compound, and how are data contradictions resolved?

Q. Basic Characterization :

Q. Advanced Techniques :

Q. Data Contradiction Resolution :

- Discrepancies in biological activity (e.g., conflicting IC₅₀ values) are addressed by standardizing assay protocols (e.g., using identical cell lines like MCF-7) and verifying compound purity .

How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Q. Methodological Approach :

- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24 h, followed by LC-MS analysis to detect degradation products .

- Plasma Stability : Assess metabolic breakdown in human plasma (37°C, 1 h) using ultracentrifugation and HPLC quantification .

Q. Key Findings :

- The thiazole ring is prone to oxidation in acidic conditions (pH <4), generating sulfoxide derivatives .

- Methoxy groups reduce hydrolysis rates in plasma compared to unmethylated analogues .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced Workflow :

Q. Validation :

- Compare computational predictions with in vitro assays (e.g., Caco-2 permeability) to refine models .

How can researchers resolve synthetic challenges related to regioselectivity in thiazole functionalization?

Q. Advanced Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。